4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde
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Overview
Description
4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and applications in various fields. This compound belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde typically involves the reaction of 4-bromopyrazole with cyclopropylcarboxaldehyde under specific conditions . The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate oxidizing or reducing agents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium compounds and Grignard reagents. The reactions are typically carried out in an inert atmosphere using solvents like tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles depending on the reagent used.
Oxidation Reactions: The major product is 4-Bromo-5-cyclopropyl-1H-pyrazole-3-carboxylic acid.
Reduction Reactions: The major product is 4-Bromo-5-cyclopropyl-1H-pyrazole-3-methanol.
Scientific Research Applications
4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing their activity . Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their function .
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: Shares the bromine-substituted pyrazole core but lacks the cyclopropyl and aldehyde groups.
5-Cyclopropyl-1H-pyrazole-3-carbaldehyde: Similar structure but without the bromine atom.
Uniqueness
4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde is unique due to the combination of its bromine, cyclopropyl, and aldehyde functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-6-5(3-11)9-10-7(6)4-1-2-4/h3-4H,1-2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXIGQPEWXNEOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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